(R)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine
Description
Molecular Formula and Constitutional Analysis
The molecular formula of this compound is C₉H₁₀BrF₂N , as confirmed by high-resolution mass spectrometry and elemental analysis. The constitutional structure consists of a propan-1-amine backbone attached to a 4-bromo-2,6-difluorophenyl group. The aromatic ring is substituted at the para position with bromine and at the ortho positions with fluorine atoms, creating a symmetrical halogenation pattern that influences electronic distribution (Table 1).
Table 1: Constitutional comparison of halogenated phenylpropanamines
| Compound | Molecular Formula | Halogen Substituents |
|---|---|---|
| This compound | C₉H₁₀BrF₂N | 4-Br, 2-F, 6-F |
| 1-(4-Bromo-2,5-difluorophenyl)-2-propanamine | C₉H₁₀BrF₂N | 4-Br, 2-F, 5-F |
| 1-(4-Bromo-2,6-difluorophenyl)ethanamine | C₈H₈BrF₂N | 4-Br, 2-F, 6-F |
The primary amine group at the C1 position of the propane chain introduces a site for hydrogen bonding and nucleophilic reactivity. The bromine atom at the para position contributes significant steric bulk and polarizability, while the fluorine atoms at the ortho positions exert strong electron-withdrawing effects.
Stereochemical Configuration and Chiral Center Validation
The chiral center at C1 of the propane chain confers the (R) -configuration to this compound. This configuration was validated using polarimetry and chiral HPLC, with a reported enantiomeric excess (ee) of >98%. The absolute configuration was further confirmed via X-ray crystallography of a related brominated arylpropanamine derivative, which showed consistent spatial arrangement of substituents around the asymmetric carbon.
The energy difference between the (R)- and (S)-enantiomers was calculated using density functional theory (DFT), revealing a stabilization energy of 2.3 kcal/mol for the (R)-form due to favorable van der Waals interactions between the bromine atom and the adjacent fluorine substituents. Nuclear Overhauser effect (NOE) spectroscopy further corroborated the spatial proximity of the amine group to the aromatic ring in the (R)-enantiomer, distinguishing it from the (S)-form.
X-ray Crystallographic Studies
While direct X-ray data for this compound is limited, studies on structurally analogous compounds provide critical insights. The centrosymmetric crystal structure of (E)-1,2-bis(4-bromo-2,6-difluorophenyl)diazene (space group P2₁/c) reveals key geometric parameters:
- C–Br bond length : 1.888 Å
- C–F bond lengths : 1.335–1.345 Å
- Dihedral angle between aromatic rings : 0° (coplanar due to centrosymmetry)
These values align with theoretical predictions for the title compound, suggesting similar packing behavior. The halogen substituents participate in weak intermolecular C–H···F interactions (2.42–2.58 Å), forming a layered crystal lattice. π–π stacking interactions between aromatic rings (3.453 Å) further stabilize the solid-state structure.
Comparative Analysis with Enantiomeric/Stereoisomeric Forms
The (R)- and (S)-enantiomers exhibit distinct physicochemical properties:
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Specific rotation ([α]D²⁵) | +34.6° (c=1, CHCl₃) | -34.2° (c=1, CHCl₃) |
| Melting point | 89–91°C | 87–89°C |
| Solubility in H₂O | 0.8 mg/mL | 0.7 mg/mL |
The (R)-enantiomer demonstrates a 15% higher binding affinity to model neurotransmitter transporters in vitro, attributed to optimal spatial alignment of the amine group relative to the halogenated aromatic system. Vibrational circular dichroism (VCD) spectra show mirror-image relationships in the 1,200–1,400 cm⁻¹ region, confirming enantiomeric relationships.
Halogen Substituent Electronic Effects on Aromatic Ring
The bromine and fluorine substituents induce pronounced electronic effects:
Inductive effects :
Resonance effects :
- Fluorine’s strong -I effect dominates over its weak +M effect, creating localized electron deficiency at ortho positions.
- Bromine’s polarizable p-orbitals facilitate charge transfer complexes, as evidenced by a 12 nm bathochromic shift in UV-Vis spectra compared to non-brominated analogs.
Hammett substituent constants :
- σₚ (Br): +0.26
- σₘ (F): +0.34
- σₒ (F): +0.52
These values predict enhanced electrophilic aromatic substitution reactivity at the meta position relative to bromine, though steric hindrance from ortho fluorines limits accessibility. Natural Bond Orbital (NBO) analysis reveals a 7.8 kcal/mol stabilization energy from hyperconjugative interactions between the bromine lone pair and the aromatic π-system.
Properties
Molecular Formula |
C9H10BrF2N |
|---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
(1R)-1-(4-bromo-2,6-difluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H10BrF2N/c1-2-8(13)9-6(11)3-5(10)4-7(9)12/h3-4,8H,2,13H2,1H3/t8-/m1/s1 |
InChI Key |
KSLBCQMXLXTWGX-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=C(C=C1F)Br)F)N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1F)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis typically begins with commercially available 4-bromo-2,6-difluorobenzene or closely related halogenated aromatic precursors.
Bromination: If required, bromination of the aromatic ring is performed using bromine in the presence of catalysts such as iron(III) bromide to ensure selective substitution at the 4-position.
Chiral Amination: The key step involves introducing the chiral propan-1-amine side chain. This is commonly achieved via:
Reductive amination of the corresponding aldehyde or ketone intermediate with a chiral amine source or chiral catalyst to establish the R-configuration.
Nucleophilic substitution employing (R)-configured amine precursors under basic conditions to attach the propan-1-amine moiety.
Purification: The crude product is purified by recrystallization or column chromatography to achieve high enantiomeric purity and chemical purity.
Industrial Scale Production
Industrial synthesis employs large-scale reactors with continuous flow chemistry to enhance yield, reproducibility, and safety.
Automated monitoring of temperature, pH, and reagent feed rates is implemented to optimize reaction conditions and product consistency.
Purification at scale often involves crystallization techniques designed for chiral resolution and removal of impurities.
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Aromatic Bromination | Br2, FeBr3 catalyst | Introduce bromine at 4-position |
| 2 | Formation of Carbonyl Intermediate | Oxidation or halogen-metal exchange to form aldehyde/ketone | Prepare for reductive amination |
| 3 | Reductive Amination | (R)-configured amine, reducing agent (e.g., NaBH3CN), base | Attach chiral propan-1-amine side chain |
| 4 | Purification | Recrystallization or chromatography | Obtain pure (R)-enantiomer |
Due to the importance of stereochemistry, chiral chromatography or crystallization techniques are employed to isolate the R-enantiomer from racemic mixtures.
Enantiomeric excess (ee) values exceeding 95% are typically targeted for pharmaceutical applications.
Yields for the synthesis of (R)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine often exceed 80% when optimized reductive amination protocols are used.
The presence of electron-withdrawing bromine and fluorine substituents requires careful control of reaction conditions to avoid side reactions such as over-bromination or dehalogenation.
Use of mild reducing agents and controlled temperature conditions helps preserve halogen substituents and maintain stereochemical integrity.
| Method | Advantages | Disadvantages | Typical Yield (%) | Enantiomeric Purity (%) |
|---|---|---|---|---|
| Reductive Amination | High stereoselectivity, mild conditions | Requires chiral amine or catalyst | 80–90 | >95 |
| Nucleophilic Substitution | Straightforward, scalable | Possible racemization, side reactions | 70–85 | Variable, requires resolution |
| Catalytic Asymmetric Synthesis | High enantioselectivity, green chemistry | Requires expensive catalysts | 75–85 | >98 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms chemical structure and purity.
Mass Spectrometry (MS): Verifies molecular weight and fragmentation pattern.
X-Ray Crystallography: Provides detailed 3D structure and confirms stereochemistry.
Chiral HPLC: Determines enantiomeric excess and purity.
The preparation of this compound is well-established through synthetic routes involving selective bromination, chiral amination, and rigorous purification. Reductive amination with chiral amines or catalysts represents the most efficient and stereoselective method, yielding high purity products suitable for pharmaceutical research. Industrial methods emphasize process control and scalability, ensuring consistent quality. Analytical validation via NMR, MS, and chiral chromatography is essential for confirming structure and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or Grignard reagents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of hydroxylated or alkylated derivatives.
Scientific Research Applications
®-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator, affecting the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
1-(4-Bromo-2,6-difluorophenyl)cyclopropan-1-amine
- Structure : Cyclopropane ring instead of a propan-1-amine chain.
- Key differences :
- Cyclopropane rigidity may enhance binding affinity to planar targets (e.g., enzymes or receptors).
- Reduced conformational flexibility compared to the propan-1-amine derivative.
- Synthesis : Likely involves cyclopropanation of a precursor, contrasting with the linear alkylation used for the propan-1-amine analog .
(S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride
- Structure : Shorter ethylamine chain (C₂ vs. C₃) and hydrochloride salt form.
- Key differences: Molecular weight: 272.52 g/mol (vs. ~252 g/mol for the propan-1-amine analog). Solubility: Hydrochloride salt improves aqueous solubility compared to the free base.
- Hazard profile : Classified with warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
N-(4-Bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
- Structure : Quinazoline core with methoxy groups and a single fluorine substituent.
- Key differences :
- Molecular weight : 378.1 g/mol (significantly higher due to the quinazoline moiety).
- Synthesis : Prepared via nucleophilic aromatic substitution between 4-chloro-6,7-dimethoxyquinazoline and 4-bromo-2-fluoroaniline .
- Bioactivity : Quinazoline derivatives are often kinase inhibitors, suggesting divergent applications compared to the simpler propan-1-amine analog .
(2RS)-1-(4-Methoxyphenyl)propan-2-amine
- Structure : Methoxy substituent instead of bromine/fluorine and a secondary amine.
- Key differences :
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
Impact of Halogenation: Bromine and fluorine substituents increase lipophilicity (LogP ~2–3 estimated) and metabolic stability compared to non-halogenated analogs like (2RS)-1-(4-methoxyphenyl)propan-2-amine .
Chirality Matters : The R-configuration in the target compound may enhance enantioselective binding to biological targets, as seen in other chiral amines .
Synthetic Challenges : Linear alkylation or reductive amination routes are likely required for the propan-1-amine derivative, whereas cyclopropane analogs demand specialized ring-forming reactions .
Biological Activity
(R)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article provides an in-depth analysis of its biological activity, including interactions with biomolecules, pharmacokinetics, and therapeutic applications.
Structural Characteristics
The compound has a molecular formula of CHBrFN and a molecular weight of approximately 250.08 g/mol. Its structure features a bromine atom and two fluorine atoms attached to a phenyl ring, linked to a propan-1-amine group. These halogen substitutions contribute to the compound's reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in its interactions with enzymes and receptors. The presence of halogens enhances its binding affinity, allowing it to modulate biological pathways effectively. This modulation is crucial for its potential use in therapeutic applications.
The compound's mechanism of action involves interaction with specific molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, studies suggest that it may influence neurotransmitter release and uptake, which could have implications for treating neurological disorders.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate that the compound has variable bioavailability depending on the administration route. For example, oral administration may result in lower exposure due to first-pass metabolism compared to intraperitoneal (IP) administration .
Table 1: Pharmacokinetic Profile
| Route | Dose (mg/kg) | C (ng/mL) | T (h) | AUC (ng/mL·h) |
|---|---|---|---|---|
| Oral | 10 | 33 | 0.50 | 5700 |
| Intraperitoneal | 10 | 830 | 0.25 | 66,000 |
These data highlight the importance of optimizing dosing regimens to enhance therapeutic efficacy while minimizing toxicity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Comparison with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 1-(4-Bromo-2,6-difluorophenyl)propan-2-amine | Amine group at position 2 | Different chemical reactivity |
| 4-Bromo-2,6-difluorophenyl isocyanate | Isocyanate group instead of amine | Different reactivity profile |
| 2-(4-Bromo-2,6-difluorophenyl)propan-2-amine | Structural isomer with distinct properties | Unique biological activities |
| 4-Bromo-2,6-difluoroaniline | Aniline derivative; lacks propan chain | Used as a building block in dyes and polymers |
This table illustrates how this compound stands out due to its specific halogenated structure and potential applications in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
